Hydroxy-PEG3-2-methylacrylate

Drug Delivery Amphiphilic Copolymers Cytocompatibility

Hydroxy-PEG3-2-methylacrylate (CAS 2351-42-0), also known as triethylene glycol monomethacrylate (TEGMA), is a heterobifunctional macromonomer combining a polyethylene glycol (PEG) spacer (n=3) with a terminal hydroxyl group and a polymerizable methacrylate moiety. Its molecular formula is C10H18O5, with a molecular weight of 218.25 g/mol.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 2351-42-0
Cat. No. B1626642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG3-2-methylacrylate
CAS2351-42-0
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCOCCOCCO
InChIInChI=1S/C10H18O5/c1-9(2)10(12)15-8-7-14-6-5-13-4-3-11/h11H,1,3-8H2,2H3
InChIKeyMZGMQAMKOBOIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-PEG3-2-methylacrylate (CAS 2351-42-0): A Hydrophilic Methacrylate Monomer for Controlled Polymer Architectures


Hydroxy-PEG3-2-methylacrylate (CAS 2351-42-0), also known as triethylene glycol monomethacrylate (TEGMA), is a heterobifunctional macromonomer combining a polyethylene glycol (PEG) spacer (n=3) with a terminal hydroxyl group and a polymerizable methacrylate moiety. Its molecular formula is C10H18O5, with a molecular weight of 218.25 g/mol [1]. The compound is primarily utilized as a building block in the synthesis of hydrophilic polymers, hydrogels, and amphiphilic copolymers for biomedical applications, including drug delivery and dental materials [1]. Its defined PEG3 spacer and single reactive methacrylate group enable the precise engineering of network density and functionality, distinguishing it from higher molecular weight PEG macromonomers or difunctional crosslinkers.

Workflow: Controlled radical polymerization of hydrophilic copolymers and hydrogels
Selection: Defined PEG3 spacer offers precise network density control vs. polydisperse or longer PEG macromonomers
Use Context: Amphiphilic copolymer carrier studies, dental composite research, and mesh-size-sensitive hydrogel design

Why Hydroxy-PEG3-2-methylacrylate Cannot Be Readily Substituted with Other PEG Methacrylates or Acrylates


The performance of Hydroxy-PEG3-2-methylacrylate in applications such as hydrogel synthesis and drug delivery is critically dependent on its specific molecular architecture. The length of the PEG spacer directly influences polymer network mesh size, swelling behavior, and the diffusion of encapsulated molecules [1]. Furthermore, the methacrylate functionality provides a distinct polymerization kinetic profile compared to acrylate analogs, impacting crosslinking density and final material properties [2]. Class-level comparisons show that PEG methacrylates exhibit significantly higher termination rate coefficients () than alkyl methacrylates, and that decreases much earlier in the conversion process for PEGylated methacrylates [2]. This complex interplay of PEG chain length and methacrylate reactivity means that substituting with a different PEG length (e.g., PEGMA) or an acrylate analog (e.g., PEG-acrylate) will fundamentally alter the material's formation kinetics and final properties, making generic substitution unsuitable for applications requiring precise control over network architecture and degradation.

Hydroxy-PEG3-2-methylacrylate (PEG3)
Short, uniform spacer; predictable release and network mesh
PEGMA (longer PEG chain)
Altered mesh size; release kinetics may shift, not directly interchangeable
Methacrylate functionality
Distinct termination kinetics; early diffusion-controlled termination
Acrylate analog
Different polymerization profile; crosslinking density and material properties may not replicate

Quantitative Differentiation of Hydroxy-PEG3-2-methylacrylate (TEGMA) vs. Closest Analogs


Drug Delivery Performance: TEGMA-based Copolymers Exhibit Distinct Release Kinetics and Cytocompatibility Compared to PEGMA Analogs

In a direct comparison of amphiphilic random copolymers for drug delivery, TEGMA-ran-FA (based on Hydroxy-PEG3-2-methylacrylate) demonstrated a more favorable drug encapsulation and release profile compared to an analogous copolymer based on poly(ethylene glycol) methyl ether methacrylate (PEGMA-ran-FA). While both copolymers achieved high encapsulation efficiency for the hydrophobic drug Combretastatin A-4, the TEGMA-based system showed a more controlled, linear release phase lasting approximately 10-13 hours, compared to only ~7 hours for the PEGMA-based system [1]. Critically, the TEGMA-ran-FA copolymer also induced significant cytotoxicity via 'cellular asphyxiation' at higher concentrations above its cloud point, whereas the PEGMA-ran-FA copolymer maintained high cell viability (≥75%) under the same conditions [1]. This indicates that TEGMA's shorter PEG chain (n=3) imparts different thermoresponsive and biological properties compared to its higher molecular weight PEGMA analog.

Drug release & cytocompatibility
Head-to-head
TEGMA-ran-FA: linear release up to ~10–13 h; cytotoxicity above cloud point.
PEGMA-ran-FA: ~7 h linear phase; cell viability ≥75% at 5–60 mg/mL.
Release profile context differs; cytotoxicity endpoint requires formulation review
Balb/3T3 cells, PBS release; concentration-dependent cell response observed
Drug Delivery Amphiphilic Copolymers Cytocompatibility

Polymerization Kinetics: PEG3-Methacrylate Exhibits Distinct Termination Behavior Compared to Alkyl Methacrylates

Radical polymerizations of methacrylates carrying poly(ethylene glycol) (PEG) units, a class which includes Hydroxy-PEG3-2-methylacrylate, display termination kinetics that are markedly different from those of conventional alkyl methacrylates. A systematic kinetic study found that the chain-length averaged termination rate coefficient () for PEGylated methacrylates is unexpectedly high compared to alkyl methacrylates [1]. Furthermore, for poly(ethylene glycol) ethyl ether methacrylate shows a significant reduction already at 15% monomer conversion, whereas for a model alkyl methacrylate, dodecyl methacrylate, remains constant up to at least 70% conversion [1]. This early onset of diffusion-controlled termination is a direct consequence of the PEG side chains.

Termination kinetics
Class-level inference
kt reduction at ~15% conversion for PEGylated methacrylates vs. constant up to 70% for alkyl methacrylates
Polymerization process design requires tailored approach
Bulk/organic/IL conditions; in-line FT-NIR monitoring
Polymer Chemistry Radical Polymerization Kinetics

Hydrolytic Stability: PEG-Methacrylates Offer Consistent Stability Independent of PEG Chain Length

A study on the acid-catalyzed hydrolysis of mono- and poly(ethylene glycol) methacrylates (PEGMAs) found that the chemical stability of these methacrylates in dilute solutions is independent of the length of the ethoxylated fragment [1]. This class-level finding implies that Hydroxy-PEG3-2-methylacrylate (TEGMA) will exhibit hydrolytic stability comparable to PEGMAs with longer PEG chains (e.g., PEGMA). In contrast, a comparative study of adhesive monomers found that an allyl-based monomer exhibited higher hydrolytic stability than a methacrylate-based monomer, indicating that the choice of polymerizable group (methacrylate vs. acrylate or allyl) is a more significant factor in determining stability than the PEG chain length itself [2].

Hydrolytic stability
Class-level inference
Stability independent of PEG chain length for methacrylates; methacrylate vs. allyl group governs stability
PEG3 length selection based on other criteria without compromising stability
Acid-catalyzed hydrolysis; allyl monomers more stable
Hydrolytic Stability Polymer Degradation Material Science

Dental Material Performance: TEGMA-based Formulations Show Promise as Alternatives to TEGDMA-based Composites

In the development of novel dental restorative materials, a formulation based on a urethane-dimethacrylate monomer synthesized from triethylene glycol monomethacrylate (TEGMA) was directly compared to a standard formulation containing triethylene glycol dimethacrylate (TEGDMA). The TEGMA-based formulation, when combined with TEGDMA, resulted in copolymers with a high degree of conversion, low polymerization shrinkage, low water sorption, and good mechanical properties [1]. While specific quantitative values were not provided in the accessible abstract, the study concluded that these parameters showed an improvement over currently used dental formulations, highlighting the potential of TEGMA as a building block for high-performance dental composites.

Dental composite performance
Data to verify
Reported low polymerization shrinkage, low water sorption, and good mechanical properties vs. TEGDMA-based systems
May support dental material research; quantitative data not provided
Abstract-level finding; full characterization needed
Dental Materials Restorative Dentistry Polymer Composites

Optimal Application Scenarios for Hydroxy-PEG3-2-methylacrylate Based on Performance Differentiation


Development of Amphiphilic Drug Delivery Systems Requiring Extended Release Profiles

Based on direct comparative evidence, Hydroxy-PEG3-2-methylacrylate (TEGMA) is the preferred choice over longer-chain PEG methacrylates (e.g., PEGMA) for designing amphiphilic random copolymers intended for the sustained release of hydrophobic drugs. TEGMA-based copolymers have been shown to extend the linear drug release phase by approximately 3-6 hours compared to PEGMA-based analogs [1]. This property is critical for maintaining therapeutic drug concentrations over longer periods, reducing dosing frequency. However, the observed cytotoxicity at high concentrations above the cloud point necessitates careful formulation optimization to ensure biocompatibility [1].

Synthesis of Hydrogels with Precisely Controlled Mesh Size for Molecular Sieving or Controlled Release

The defined PEG3 spacer of Hydroxy-PEG3-2-methylacrylate provides a distinct advantage over PEG macromonomers of higher molecular weight or polydisperse chain lengths. The short, uniform PEG3 chain enables the creation of polymer networks with a smaller and more well-defined mesh size. This is crucial for applications such as size-selective molecular sieving or the encapsulation and release of small molecule drugs or peptides, where diffusion rates are highly sensitive to network density [2].

Formulation of Low-Shrinkage Dental Restorative Composites

Hydroxy-PEG3-2-methylacrylate serves as a key building block for novel urethane-dimethacrylate monomers used in dental composites. Formulations incorporating TEGMA-derived monomers have demonstrated low polymerization shrinkage and low water sorption compared to standard Bis-GMA/TEGDMA systems [1]. This makes it a compelling alternative for developing next-generation dental restoratives with improved marginal integrity and durability, addressing a primary cause of restoration failure [1].

Application
Selection Property
Validation Focus
Amphiphilic copolymer carrier studies for hydrophobic agents
Release profile context: extended linear phase vs. PEGMA-based analogs
Formulation-dependent cytocompatibility assessment (cloud point behavior)
Hydrogel network design with defined mesh size
Small, uniform PEG3 spacer for controlled mesh architecture
Diffusion and molecular sieving properties verification
Dental composite material research with low shrinkage
Reported low polymerization shrinkage and water sorption potential
Mechanical and durability benchmarking vs. TEGDMA systems

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